Cas no 1638591-66-8 (2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine)

2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is a fluorinated pyridine derivative with a tertiary amine functional group, offering unique chemical properties due to its trifluoromethyl substitution. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The pyridine core provides a versatile scaffold for further functionalization, while the amine moiety allows for derivatization into salts or amides. This compound is particularly useful in medicinal chemistry as a building block for bioactive molecules, where its electron-withdrawing effects and steric profile can influence binding affinity and selectivity. Its synthetic utility is further underscored by its compatibility with cross-coupling and nucleophilic substitution reactions.
2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine structure
1638591-66-8 structure
商品名:2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine
CAS番号:1638591-66-8
MF:C9H11F3N2
メガワット:204.192252397537
CID:6422384
PubChem ID:115008619

2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine
    • 2-Pyridinemethanamine, α,α-dimethyl-3-(trifluoromethyl)-
    • SLWLHWFIANCBDH-UHFFFAOYSA-N
    • 1638591-66-8
    • 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine
    • SCHEMBL16252852
    • EN300-1938674
    • 2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
    • インチ: 1S/C9H11F3N2/c1-8(2,13)7-6(9(10,11)12)4-3-5-14-7/h3-5H,13H2,1-2H3
    • InChIKey: SLWLHWFIANCBDH-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)(C)N)=NC=CC=C1C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 204.08743285g/mol
  • どういたいしつりょう: 204.08743285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.200±0.06 g/cm3(Predicted)
  • ふってん: 225.3±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.87±0.50(Predicted)

2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938674-1.0g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
1g
$1299.0 2023-05-27
Enamine
EN300-1938674-5.0g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
5g
$3770.0 2023-05-27
Enamine
EN300-1938674-0.1g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
0.1g
$804.0 2023-09-17
Enamine
EN300-1938674-0.5g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
0.5g
$877.0 2023-09-17
Enamine
EN300-1938674-2.5g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
2.5g
$1791.0 2023-09-17
Enamine
EN300-1938674-10g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
10g
$3929.0 2023-09-17
Enamine
EN300-1938674-1g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
1g
$914.0 2023-09-17
Enamine
EN300-1938674-5g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
5g
$2650.0 2023-09-17
Enamine
EN300-1938674-0.05g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
0.05g
$768.0 2023-09-17
Enamine
EN300-1938674-10.0g
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
1638591-66-8
10g
$5590.0 2023-05-27

2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 関連文献

2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amineに関する追加情報

Chemical Compound CAS No.1638591-66-8: 2-(3-(Trifluoromethyl)Pyridin-2-yl)Propan-2-Amine

The chemical compound with CAS No.1638591-66-8, commonly referred to as 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a trifluoromethyl group and a propanamine moiety. The trifluoromethyl group is a key feature of this molecule, contributing to its chemical stability and bioactivity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to interact with various biological targets. The trifluoromethyl substitution on the pyridine ring enhances the molecule's lipophilicity, making it more suitable for crossing biological membranes. This property is crucial for its potential application as a drug candidate in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by the coupling of the propanamine moiety using appropriate coupling agents. The optimization of these steps has been a focus of recent research, aiming to improve yield and purity while reducing production costs.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The trifluoromethyl group in this compound provides an ideal platform for designing selective kinase inhibitors due to its ability to form strong hydrogen bonds and hydrophobic interactions with the target enzyme.

In addition to its therapeutic potential, 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine has also been explored for its role in agrochemicals. Its ability to inhibit specific plant pathogens makes it a candidate for developing new pesticides and fungicides. Recent studies have demonstrated its efficacy against fungal infections in crops, suggesting a potential role in sustainable agriculture.

The pharmacokinetic properties of this compound have been extensively studied, revealing favorable absorption and distribution profiles. Its lipophilic nature, attributed to the trifluoromethyl group, enhances its ability to cross cell membranes, making it an attractive candidate for oral drug delivery systems. However, further research is required to optimize its bioavailability and minimize potential side effects.

From an environmental perspective, the degradation pathways of 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine have been investigated to assess its environmental impact. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing concerns about its persistence in ecosystems. This finding is particularly important for regulatory compliance and ensuring sustainable use.

In conclusion, CAS No.1638591-66-8, or 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amino, represents a versatile molecule with significant potential across multiple industries. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a promising candidate for future drug development and agricultural solutions.

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